2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, is a naphthalene derivative featuring a carboxylic acid group at the 2-position, a chlorine substituent at the 6-position, and a methoxy group at the 4-position. The chlorine (electron-withdrawing) and methoxy (electron-donating) groups likely influence its physicochemical properties, such as acidity, solubility, and biological interactions, compared to other naphthalenecarboxylic acid derivatives .
Properties
Molecular Formula |
C12H9ClO3 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
6-chloro-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-11-5-8(12(14)15)4-7-2-3-9(13)6-10(7)11/h2-6H,1H3,(H,14,15) |
InChI Key |
NQMYQFGMONRSET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy- exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, applications, and biological activities of 6-chloro-4-methoxy-2-naphthalenecarboxylic acid with related compounds:
Key Findings from Comparative Studies
Physical and Chemical Properties
- Melting Points : 6-(Methoxycarbonyl)-2-naphthoic acid has a high melting point (270–290°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group. The target compound’s melting point may differ based on chloro/methoxy substituent interactions .
- Solubility : Methoxy groups generally enhance solubility in organic solvents compared to hydroxyl or adamantyl groups, as seen in AHPN vs. the target compound.
Q & A
Q. What are the recommended methods for synthesizing 6-chloro-4-methoxy-2-naphthalenecarboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves halogenation and methoxylation of 2-naphthalenecarboxylic acid derivatives. Key steps include:
- Chlorination : Use of Cl₂ or SOCl₂ under controlled temperatures (40–60°C) to introduce the chlorine substituent at position 6 .
- Methoxylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to add the methoxy group at position 4 . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates) and monitoring reaction progress via TLC or HPLC.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- X-ray crystallography : For absolute configuration determination (e.g., SHELX software for refinement ).
- Spectroscopy :
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm ).
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
Q. What are the common chemical reactions involving the chlorine and methoxy substituents?
- Chlorine substitution : Nucleophilic aromatic substitution (e.g., with amines or alkoxides) at elevated temperatures (80–100°C) .
- Methoxy demethylation : HBr/acetic acid under reflux to yield hydroxyl groups for further functionalization .
- Carboxylic acid derivatization : Esterification (e.g., methyl ester formation using CH₃I/K₂CO₃) for solubility enhancement .
Advanced Research Questions
Q. How do electronic effects of the chlorine and methoxy groups influence reactivity in cross-coupling reactions?
- The methoxy group (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution at ortho/para positions.
- The chlorine atom (-Cl) is electron-withdrawing, directing reactions to meta positions and stabilizing intermediates in Suzuki-Miyaura couplings .
- Computational modeling (DFT studies) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and control for degradation products .
- Assay variability : Standardize bioactivity protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) .
- Structural analogs : Compare activity with derivatives (e.g., 6-bromo-4-methoxy analogs) to isolate substituent effects .
Q. How can crystallographic data refine understanding of intermolecular interactions in solid-state formulations?
- SHELXL refinement reveals packing motifs (e.g., hydrogen-bonding networks between carboxylic acid groups) .
- Thermal analysis (DSC/TGA) : Correlate crystal structure with melting points and stability profiles .
Methodological Considerations
Q. What experimental design principles apply to toxicological studies of this compound?
- Risk of Bias (RoB) assessment : Use standardized questionnaires (Table C-7, ) to evaluate:
- Dose randomization and allocation concealment in animal studies .
- Outcome reporting completeness in human cell-line assays .
- Dose-response modeling : Fit data to Hill equations to estimate NOAEL/LOAEL thresholds .
Q. How can computational tools predict metabolic pathways or environmental persistence?
- In silico platforms : Use EPI Suite™ to estimate biodegradation half-lives or PubChem’s BioActivity data for CYP450 interactions .
- Molecular docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential metabolites .
Comparative Analysis
Q. How does this compound compare to structurally similar naphthalenecarboxylic acids in material science applications?
Data Contradictions and Resolution
Q. Why do some studies report conflicting melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
